![molecular formula C15H10F3N3OS B2503596 2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 625376-80-9](/img/structure/B2503596.png)
2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile" is a complex organic molecule that is likely to have interesting chemical properties and potential applications in various fields such as pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar molecules.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted furans and thiophenes with various reagents to introduce additional functional groups. For instance, paper describes the preparation of 2-furyl and 2-furylmethyl substituted nitrosulphides, which undergo intramolecular cycloaddition to yield cis-fused products. Similarly, paper outlines the synthesis of a nicotinonitrile derivative by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate. These methods suggest that the synthesis of the compound may involve similar strategies, such as the use of substituted furans and thiophenes, along with reagents that introduce cyano and thio groups.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with multiple substituents influencing the overall shape and electronic distribution. Paper provides an analysis of the crystal structure of a related compound, highlighting features such as a flat π-system and the anti-conformation between the pyrrole and furan rings. These structural insights can be extrapolated to understand the potential molecular geometry and electronic structure of "this compound," which may also exhibit a planar arrangement of its π-system and specific conformational relationships between its rings.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactions described in the papers. For example, the intramolecular nitrile oxide cycloaddition mentioned in paper suggests that the compound may participate in similar cycloaddition reactions due to the presence of a nitrile group. Additionally, the vinyl substitution reaction used to synthesize ethyl nicotinates and nicotinonitriles in paper indicates that the compound may also be amenable to such reactions, potentially allowing for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds discussed in the papers. The greenish metallic luster of crystals formed from related pyrroles, as described in paper , suggests that "this compound" may also form crystals with unique optical properties. The presence of a trifluoromethyl group could impart additional chemical stability and influence the compound's lipophilicity, which is important for potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Degradation and Stability Studies
- Degradation Processes of Nitisinone : A study focused on the degradation processes of nitisinone, a triketone herbicide, and its by-products using LC-MS/MS. It explored the stability of nitisinone under various conditions and identified major degradation products, contributing to understanding the chemical's properties and potential risks or benefits in medical applications (Barchańska et al., 2019).
Synthesis and Properties
- Synthesis and Properties of Thiochromones : This review integrated data on the synthesis, chemical reactivity, and biological activity of 2-mono- and 2,3-disubstituted thiochromones. It includes information on different derivatives and their potential applications in medicinal chemistry, indicating the importance of such compounds in developing new therapeutic agents (Sosnovskikh, 2018).
Biological Activities and Applications
- Methylated and Thiolated Arsenic Species : This review summarizes the synthesis and characterization of methylated and thiolated arsenic compounds, emphasizing their significance in environmental and health research. Such studies could provide a template for understanding the synthesis, stability, and applications of complex organic compounds like 2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile in addressing health and environmental challenges (Cullen et al., 2016).
Chemical Sensors
- Fluorescent Chemosensors Based on Diformylphenol : A study on 4-methyl-2,6-diformylphenol (DFP) based compounds as fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules. This review demonstrates the potential utility of complex organic molecules in developing sensitive and selective sensors for environmental monitoring and biomedical applications (Roy, 2021).
Eigenschaften
IUPAC Name |
2-(2-cyanoethylsulfanyl)-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c1-9-3-4-13(22-9)12-7-11(15(16,17)18)10(8-20)14(21-12)23-6-2-5-19/h3-4,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCSNCDIGQZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)
![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)



![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)
![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)



